(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid
Description
“(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid” (CAS: 26518-87-6) is a structurally complex organic compound characterized by a fused benzoxazine ring system conjugated to an α,β-unsaturated ketone (butenone) and a carboxylic acid group . The benzoxazine moiety (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) contributes aromaticity and hydrogen-bonding capacity, while the (E)-configured α,β-unsaturated carbonyl system enhances electrophilicity, making the compound reactive toward nucleophiles.
Properties
IUPAC Name |
(E)-4-oxo-4-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c15-10(3-4-12(17)18)13-7-1-2-9-8(5-7)14-11(16)6-19-9/h1-5H,6H2,(H,13,15)(H,14,16)(H,17,18)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUSDKSPPISLKM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid, with the CAS number 866137-48-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 262.22 g/mol. It exhibits properties typical of bioactive small molecules, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds containing the benzoxazine moiety often display a broad spectrum of biological activities. Key areas of interest include:
- Antimicrobial Activity : Compounds similar to (E)-4-oxo have shown antibacterial and antifungal properties. The presence of the benzoxazine structure enhances interaction with microbial enzymes and cell membranes.
- Anticancer Potential : Studies suggest that derivatives of benzoxazine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Enzyme Inhibition : This compound has been identified as a potential inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in various diseases including Alzheimer's disease and cancer. Inhibiting GSK-3β can lead to increased levels of phosphorylated proteins that are crucial for cellular functions.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Efficacy : A study highlighted that a related compound exhibited an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating significant potential for cancer treatment .
- Antibacterial Properties : Research on similar structures has demonstrated effectiveness against Gram-positive bacteria, suggesting that (E)-4-oxo could be developed into an antibacterial agent .
The biological activity of (E)-4-oxo is believed to be mediated through multiple mechanisms:
- Enzyme Interaction : The compound's structure allows it to bind effectively to target enzymes like GSK-3β, inhibiting their activity and altering downstream signaling pathways.
- Cellular Uptake : The lipophilicity associated with its molecular structure facilitates cellular uptake, enhancing its bioavailability and effectiveness.
Data Table
The following table summarizes key findings related to the biological activity of (E)-4-oxo and its analogs:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.22 g/mol |
| Anticancer IC50 | 1.6 μM against GSK-3β |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Mechanism | GSK-3β inhibition, apoptosis induction |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit notable antimicrobial activity. Specifically, studies have shown that compounds similar to (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .
Anticonvulsant Effects
Benzoxazine derivatives have been reported to possess anticonvulsant properties. For instance, studies involving 3,4-dihydro-benzoxazine derivatives demonstrated their effectiveness in blocking convulsions induced by bicuculline in animal models. This opens avenues for further research into their use as anticonvulsant medications .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Research indicates that certain benzoxazine derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Cancer Treatment
The structure of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Neuroprotective Effects
Given its anticonvulsant properties and ability to modulate neurotransmitter systems, this compound may have neuroprotective effects. Research into similar benzoxazine derivatives has highlighted their potential to protect neurons from oxidative stress and apoptosis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The versatility of the benzoxazine scaffold allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Antimicrobial Efficacy
A study examined the antimicrobial activity of various benzoxazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased potency compared to traditional antibiotics .
Anticonvulsant Activity
In a controlled experiment using animal models, a derivative of (E)-4-oxo was tested for its anticonvulsant properties. The results demonstrated a significant reduction in seizure frequency compared to the control group, supporting its potential as a therapeutic agent for epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of benzoxazine and benzothiazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Comparisons:
Benzoxazine vs. Benzothiazine Core :
- The substitution of oxygen (benzoxazine) with sulfur (benzothiazine) alters electronic properties. Benzothiazine derivatives exhibit broader biological activity (e.g., anti-hypertensive, anticancer) due to enhanced lipophilicity and sulfur’s redox activity .
- Benzoxazines, while less studied pharmacologically, are hypothesized to target enzymes like cyclooxygenase or kinases via hydrogen-bonding interactions .
Side Chain Modifications :
- The α,β-unsaturated carboxylic acid in the target compound enables Michael addition reactivity, which may confer cytotoxicity or enzyme inhibition .
- Acetic acid derivatives (e.g., the benzothiazine analog) show improved solubility but reduced electrophilicity compared to α,β-unsaturated systems .
- Phosphonic acid substitution (as in the 4-methylphenyl analog) introduces strong acidity and metal-chelating properties, expanding applications in medicinal or materials chemistry .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of a benzoxazine-6-amine with maleic anhydride derivatives, similar to routes used for related α,β-unsaturated acids .
- Benzothiazine derivatives are synthesized via hydrolytic cleavage of ester precursors, highlighting the importance of functional group compatibility .
Research Findings and Data Gaps
- Biological Activity: While benzothiazine derivatives are well-documented for diverse activities, direct studies on the target compound are sparse.
- Physicochemical Properties : The (E)-configuration of the α,β-unsaturated system is critical for stability; (Z)-isomers are prone to isomerization under physiological conditions .
- Synthetic Challenges : Impurities in the benzoxazine precursor (e.g., incomplete oxidation) can reduce yields, necessitating rigorous purification (≥95% purity) for reproducible results .
Q & A
Q. What are the optimal synthetic routes for (E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of structurally similar triazine and benzoxazine derivatives (e.g., ) often involves nucleophilic substitution reactions under controlled conditions. For instance:
- General Procedure A (): React 1,1-dimethylethyl aminobenzoate with substituted phenols or amines at 45–60°C in the presence of DIPEA (diisopropylethylamine) as a base. Reaction progress is monitored via TLC (hexane/EtOH, 1:1).
- Purification : Crude products are washed with water, concentrated, and recrystallized. Yields range from quantitative (e.g., 4i in ) to moderate, depending on steric and electronic effects of substituents.
- Critical Parameters : Temperature (e.g., 45°C for 1 h in ) and stoichiometry (1.00 equiv. of starting material) significantly impact yield.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Key signals include δ = 3.86 ppm (methoxy group in ) and carbonyl resonances at ~170–180 ppm. For the target compound, the (E)-configuration of the double bond (C2–C3) would show coupling constants (J) >12 Hz in 1H NMR.
- Melting Point Analysis : Sharp melting ranges (e.g., 217.5–220°C for 4i in ) indicate high purity.
- TLC : Use hexane/EtOH (1:1) to monitor reaction progress (Rf = 0.62 for 4i).
Q. What computational strategies can predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Docking Studies : Model the α,β-unsaturated ketone moiety (4-oxo-2-butenoic acid) for potential Michael addition with biological nucleophiles (e.g., cysteine residues in enzymes).
- DFT Calculations : Optimize the (E)-configuration geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity.
- SAR Analysis : Compare with benzothiazine derivatives (), where the 3-oxo group enhances antidepressant activity.
Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Use UV-Vis spectroscopy to monitor NAD(P)H depletion in dehydrogenase assays (e.g., lactate dehydrogenase).
- IC50 Determination : Pre-incubate the compound with the enzyme (e.g., 10–100 µM range) and measure residual activity.
- Control Experiments : Include 4-hydroxybenzoic acid derivatives () as benchmarks for phenolic inhibitors.
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize synthetic protocols (e.g., ) to ensure consistent purity (>95% via HPLC).
- Meta-Analysis : Compare datasets using ANOVA (e.g., split-split plot design in ) to account for variables like solvent polarity or assay conditions.
- Structural Confirmation : Validate disputed compounds via X-ray crystallography (e.g., ’s benzothiazine derivative).
Q. How does the compound’s solubility profile influence formulation for in vivo studies?
Methodological Answer:
- Solubility Screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4). The carboxylic acid group (pKa ~4.5) enhances solubility at physiological pH.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ’s 5a) to improve lipophilicity for membrane permeability.
- Pharmacokinetic Modeling : Use HPLC-MS to measure plasma stability and metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
